molecular formula C8H12IN3O2 B12466474 5-iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole

5-iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole

Cat. No.: B12466474
M. Wt: 309.10 g/mol
InChI Key: MZZIYUJOYUXJBH-UHFFFAOYSA-N
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Description

5-Iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole is a chemical compound with the molecular formula C8H13IN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of iodine and nitro groups in its structure makes it a compound of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole typically involves the iodination of a pyrazole precursor followed by the introduction of the nitro group. One common method includes the reaction of 1-(3-methylbutyl)-3-nitro-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and solvents, as well as the optimization of reaction conditions, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methylbutyl side chain, leading to the formation of carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the iodine atom.

    Reduction: Formation of 5-amino-1-(3-methylbutyl)-3-nitro-1H-pyrazole.

    Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of the side chain.

Scientific Research Applications

5-Iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-1-(3-methylbutyl)-1H-pyrazole
  • 5-Nitro-1-(3-methylbutyl)-1H-pyrazole
  • 5-Iodo-1-(3-methylbutyl)-3-amino-1H-pyrazole

Uniqueness

5-Iodo-1-(3-methylbutyl)-3-nitro-1H-pyrazole is unique due to the presence of both iodine and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H12IN3O2

Molecular Weight

309.10 g/mol

IUPAC Name

5-iodo-1-(3-methylbutyl)-3-nitropyrazole

InChI

InChI=1S/C8H12IN3O2/c1-6(2)3-4-11-7(9)5-8(10-11)12(13)14/h5-6H,3-4H2,1-2H3

InChI Key

MZZIYUJOYUXJBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=CC(=N1)[N+](=O)[O-])I

Origin of Product

United States

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